5-Amino-1-(2-hydroxyethyl)pyrazole

Description

The exact mass of the compound 5-Amino-1-(2-hydroxyethyl)pyrazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 267219. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Amino-1-(2-hydroxyethyl)pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-1-(2-hydroxyethyl)pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-aminopyrazol-1-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c6-5-1-2-7-8(5)3-4-9/h1-2,9H,3-4,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHQRJCVJAUKIEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1)CCO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40313186 |

Source

|

| Record name | 5-Amino-1-(2-hydroxyethyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40313186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73616-27-0 |

Source

|

| Record name | 5-Amino-1H-pyrazole-1-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73616-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 267219 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073616270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 73616-27-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-1-(2-hydroxyethyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40313186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-1-(2-hydroxyethyl)pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Amino-1-(2-hydroxyethyl)pyrazole basic properties

An In-depth Technical Guide to the Core Basic Properties of 5-Amino-1-(2-hydroxyethyl)pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 5-Amino-1-(2-hydroxyethyl)pyrazole. The information is curated to support research, development, and application of this versatile heterocyclic compound.

Chemical Identity and Physical Properties

5-Amino-1-(2-hydroxyethyl)pyrazole, with the CAS number 73616-27-0, is a pyrazole derivative characterized by an amino group at the 5-position and a 2-hydroxyethyl substituent on the pyrazole nitrogen.[1][2][3][4] This compound is a solid at room temperature, typically appearing as a white to light yellow or orange crystalline powder.[2]

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉N₃O | [1][2][3] |

| Molecular Weight | 127.14 g/mol | [1][4] |

| CAS Number | 73616-27-0 | [1][2][3] |

| Appearance | White to light yellow to light orange crystalline powder | [2] |

| Melting Point | 107 - 109 °C | [2][4] |

| Boiling Point | 140 °C at 0.04 mmHg | [2][5] |

| Purity | ≥98% to ≥99% (by GC) | [2][3] |

Synonyms:

Synthesis

Experimental Protocol: Synthesis via Decarboxylation of a Carboxy Intermediate

This protocol is based on a method described in a patent for the preparation of related pyrazole derivatives.

Step 1: Formation of 5-amino-4-carboxy-1-(2'-hydroxyethyl)-pyrazole

-

React an alkyl (ethoxymethylene)cyanoacetate with 2-hydroxyethylhydrazine in an alkanol solution.

-

The resulting solid product is isolated.

-

Hydrolyze the solid by heating with a 2N aqueous sodium hydroxide solution.

-

Acidify the solution with 6N hydrochloric acid to precipitate 5-amino-4-carboxy-1-(2'-hydroxyethyl)-pyrazole.

-

Filter the mixture to remove any undissolved material.

Step 2: Decarboxylation to 5-Amino-1-(2-hydroxyethyl)pyrazole

-

Heat the isolated 5-amino-4-carboxy-1-(2'-hydroxyethyl)-pyrazole intermediate at 160-170 °C to induce decarboxylation.

-

The resulting 5-Amino-1-(2-hydroxyethyl)pyrazole is then purified by distillation under high vacuum.

Logical Relationship of the Synthesis Pathway

Caption: Synthesis workflow for 5-Amino-1-(2-hydroxyethyl)pyrazole.

Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry) for 5-Amino-1-(2-hydroxyethyl)pyrazole are not available in the searched scientific literature. However, spectral data for closely related aminopyrazole derivatives have been reported and can be used for comparative purposes. For instance, ¹H and ¹³C NMR data are available for various 5-amino-1H-pyrazole-5-carbonitriles.[6][7]

Acidity and Basicity (pKa)

No experimental pKa value for 5-Amino-1-(2-hydroxyethyl)pyrazole has been found in the reviewed literature. The molecule possesses both a basic amino group and a weakly acidic pyrazole N-H proton (in its tautomeric form), as well as a hydroxyl group. The basicity of the amino group is a key parameter influencing the compound's solubility and interaction with biological targets. The pKa of aminopyrazoles can be determined using methods like ¹H NMR spectroscopy by monitoring chemical shift changes with pH.

Solubility

The solubility of 5-Amino-1-(2-hydroxyethyl)pyrazole is described as being compatible with various solvents, which is advantageous for its use in formulations.[2] While specific quantitative solubility data is not available, general solubility trends for pyrazole derivatives suggest that they are often more soluble in organic solvents like ethanol, methanol, and acetone compared to water.[6] The presence of the polar hydroxyl and amino groups in 5-Amino-1-(2-hydroxyethyl)pyrazole would be expected to enhance its aqueous solubility compared to unsubstituted pyrazole. The solubility of pyrazole derivatives can be influenced by factors such as pH and the formation of salts.

Biological Activity and Applications

5-Amino-1-(2-hydroxyethyl)pyrazole is primarily utilized as a versatile intermediate in the synthesis of more complex bioactive molecules, particularly in the pharmaceutical and agrochemical industries.[2] Derivatives of 5-aminopyrazoles are known to exhibit a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[8] The core compound itself is a valuable building block for creating novel therapeutic agents.[2] For example, it serves as a precursor in the development of anti-inflammatory and analgesic drugs.[2]

Experimental Workflow for Evaluating Biological Activity

Caption: General workflow for drug discovery using the target compound.

References

- 1. 5-Amino-1-(2-hydroxyethyl)pyrazole | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. 73616-27-0 CAS MSDS (5-Amino-1-(2-hydroxyethyl)pyrazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 5-Amino-1-(2-hydroxyethyl)pyrazole | 73616-27-0 [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

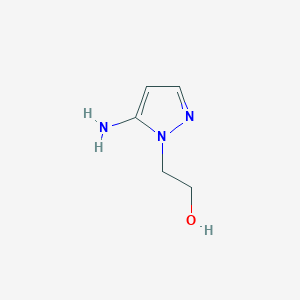

5-Amino-1-(2-hydroxyethyl)pyrazole chemical structure and IUPAC name

This document provides a comprehensive overview of 5-Amino-1-(2-hydroxyethyl)pyrazole, a heterocyclic compound of interest in pharmaceutical and agrochemical research. It serves as a crucial intermediate for the synthesis of various bioactive molecules.[1] This guide details its chemical identity, physicochemical properties, and synthesis protocols, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

The nomenclature and structural details of 5-Amino-1-(2-hydroxyethyl)pyrazole are fundamental for its application in scientific research.

IUPAC Name: 2-(5-aminopyrazol-1-yl)ethanol[2]

Synonyms: 1H-pyrazole-1-ethanol, 5-amino-; 2-(5-amino-1H-pyrazol-1-yl)ethanol; 5-Amino-1-(β-hydroxyethyl)pyrazole[2][3]

Chemical Formula: C₅H₉N₃O[2][4]

The chemical structure of 5-Amino-1-(2-hydroxyethyl)pyrazole consists of a pyrazole ring substituted with an amino group at the 5-position and a 2-hydroxyethyl group at the 1-position.

Figure 1: Chemical structure of 2-(5-aminopyrazol-1-yl)ethanol.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Amino-1-(2-hydroxyethyl)pyrazole is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 127.14 g/mol | [3][5][6] |

| Appearance | White to light yellow to light orange crystalline powder | [1] |

| Melting Point | 107.0 to 109.0 °C | [1][3][7] |

| Boiling Point | 140 °C at 0.04 mmHg | [1][3][7] |

| Purity | ≥98% | [8] |

| CAS Number | 73616-27-0 | [2][3][4][5] |

Synthesis Protocols

The synthesis of pyrazole derivatives is a well-established area of organic chemistry. 5-Amino-1-(2-hydroxyethyl)pyrazole can be synthesized through the condensation of a hydrazine derivative with a suitable three-carbon precursor.

A common synthetic route involves the reaction of 2-hydroxyethylhydrazine with an electrophilic three-carbon component like an ethoxymethylenemalononitrile derivative.[9] The general workflow for such a synthesis is outlined below.

Figure 2: Generalized workflow for the synthesis of 5-Amino-1-(2-hydroxyethyl)pyrazole.

Experimental Protocol Example: Synthesis of 5-amino-4-cyano-1-(2-hydroxyethyl)pyrazole

A specific example for a related compound, 5-amino-4-cyano-1-(2-hydroxyethyl)pyrazole, is described as follows:

-

A solution of 2-hydroxyethylhydrazine (38.9 g) in ethanol (425 ml) is heated to 50°C.[9]

-

A solution of ethoxymethylenemalononitrile (52 g) in warm ethanol (250 ml) is added over a period of ten minutes.[9]

-

The mixture is heated under reflux for 2.5 hours.[9]

-

The resulting solution is allowed to cool to room temperature overnight.[9]

-

The formed golden-brown crystals are collected by filtration, washed with ether, and dried in vacuo at room temperature to yield 5-amino-4-cyano-1-(2-hydroxyethyl)pyrazole.[9]

Applications in Research and Development

5-Amino-1-(2-hydroxyethyl)pyrazole serves as a versatile building block in the synthesis of more complex molecules. Its derivatives are investigated for various biological activities, making it a compound of interest in the following areas:

-

Pharmaceutical Development: It is a key intermediate in the synthesis of novel therapeutic agents.[1] The pyrazole scaffold is a common feature in many established drugs.

-

Agrochemical Chemistry: This compound is utilized in the formulation of agrochemicals, such as herbicides and growth regulators.[1]

-

Biochemical Research: It is employed in studies related to enzyme inhibition and metabolic pathways.[1]

The structural features of 5-Amino-1-(2-hydroxyethyl)pyrazole, including the nucleophilic amino group and the reactive pyrazole ring, allow for a variety of chemical modifications to generate libraries of compounds for screening and lead optimization in drug discovery and agrochemical development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pschemicals.com [pschemicals.com]

- 3. 73616-27-0 CAS MSDS (5-Amino-1-(2-hydroxyethyl)pyrazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 5-Amino-1-(2-hydroxyethyl)pyrazole | CymitQuimica [cymitquimica.com]

- 5. 5-Amino-1-(2-hydroxyethyl)pyrazole | 73616-27-0 [chemicalbook.com]

- 6. capotchem.com [capotchem.com]

- 7. chembk.com [chembk.com]

- 8. scbt.com [scbt.com]

- 9. prepchem.com [prepchem.com]

An In-depth Technical Guide to 5-Amino-1-(2-hydroxyethyl)pyrazole (CAS: 73616-27-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-1-(2-hydroxyethyl)pyrazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including a reactive amino group and a hydroxyethyl side chain, make it a valuable precursor for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its pivotal role as an intermediate in the development of kinase inhibitors and other therapeutic agents. Detailed experimental protocols and visual representations of key synthetic and signaling pathways are included to facilitate its application in research and development.

Chemical and Physical Properties

5-Amino-1-(2-hydroxyethyl)pyrazole is a white to light yellow crystalline powder. Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value |

| CAS Number | 73616-27-0 |

| Molecular Formula | C₅H₉N₃O |

| Molecular Weight | 127.14 g/mol |

| Melting Point | 107-109 °C |

| Appearance | White to light yellow crystalline powder |

| Purity | ≥98% (typically determined by GC or HPLC) |

| Synonyms | 2-(5-Amino-1H-pyrazol-1-yl)ethanol, 1-(2-Hydroxyethyl)-1H-pyrazol-5-amine |

Synthesis and Manufacturing

The synthesis of 5-Amino-1-(2-hydroxyethyl)pyrazole can be achieved through a multi-step process, often starting from readily available precursors. A representative synthetic route is outlined below.

General Synthetic Workflow

5-Amino-1-(2-hydroxyethyl)pyrazole discovery and history

An In-depth Technical Guide to 5-Amino-1-(2-hydroxyethyl)pyrazole: Discovery, Synthesis, and Applications

Introduction

5-Amino-1-(2-hydroxyethyl)pyrazole is a heterocyclic organic compound that has garnered significant interest in various fields of chemistry, most notably in medicinal chemistry and materials science. Its versatile structure, featuring both a nucleophilic amino group and a reactive pyrazole ring, makes it a valuable intermediate for the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of 5-Amino-1-(2-hydroxyethyl)pyrazole, with a focus on detailed experimental protocols and data for researchers, scientists, and drug development professionals.

Discovery and History

The precise first synthesis of 5-Amino-1-(2-hydroxyethyl)pyrazole is not definitively documented in a single seminal publication. However, the exploration of N-substituted aminopyrazoles dates back over a century due to their importance in pharmaceuticals and agrochemicals. The fundamental synthetic routes to 5-aminopyrazoles, primarily through the condensation of β-ketonitriles or their derivatives with hydrazines, have been well-established for decades.

Patents from the mid-20th century describe the preparation of related structures, indicating that the core 5-aminopyrazole scaffold was a subject of industrial research. For instance, U.S. Patent 2,989,537, though not for the exact title compound, details the synthesis of 5-amino-4-ethoxycarbonyl-1-(2'-hydroxyethyl)-pyrazole, a direct precursor.[1] This suggests that the synthesis of 5-Amino-1-(2-hydroxyethyl)pyrazole would have been readily achievable from this intermediate via hydrolysis and decarboxylation. Later patents explicitly outline the synthesis of 5-Amino-1-(2-hydroxyethyl)pyrazole as a key step in the production of 4,5-diaminopyrazole derivatives used in hair coloring formulations.[1] These documents provide a historical context for its industrial importance as a chemical intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Amino-1-(2-hydroxyethyl)pyrazole is presented in the table below.

| Property | Value | Reference |

| CAS Number | 73616-27-0 | [2][3] |

| Molecular Formula | C5H9N3O | [2][3] |

| Molecular Weight | 127.15 g/mol | [2] |

| Appearance | White to light yellow to light orange crystalline powder | [2] |

| Melting Point | 107 - 109 °C | [2] |

| Boiling Point | 140 °C at 0.04 mmHg | [2] |

| Purity | ≥98% or ≥99% (GC) | [2][3] |

Synthesis and Experimental Protocols

The synthesis of 5-Amino-1-(2-hydroxyethyl)pyrazole is typically achieved through a multi-step process starting from readily available precursors. The most common route involves the reaction of 2-hydroxyethylhydrazine with a derivative of a 3-alkoxy-2-cyanoacrylate, followed by hydrolysis and decarboxylation.

Synthesis of 5-Amino-1-(2'-hydroxyethyl)-4-ethoxycarbonylpyrazole (Intermediate)

A foundational method for preparing a key precursor is described in U.S. Patent 2,989,537.[1]

Experimental Protocol:

-

A solution of ethyl (ethoxymethylene)cyanoacetate is reacted with 2-hydroxyethylhydrazine in an ethanol solvent.

-

The reaction mixture is heated to facilitate the condensation and cyclization reaction.

-

The resulting 5-amino-4-ethoxycarbonyl-1-(2'-hydroxyethyl)-pyrazole is isolated by distillation under vacuum at a high temperature.[1]

Synthesis of 5-Amino-1-(2-hydroxyethyl)pyrazole via Hydrolysis and Decarboxylation

The ethoxycarbonyl intermediate can then be converted to the final product.

Experimental Protocol:

-

The isolated 5-amino-4-ethoxycarbonyl-1-(2'-hydroxyethyl)-pyrazole is hydrolyzed by heating with an aqueous solution of sodium hydroxide (e.g., 2N NaOH).[1]

-

The resulting solution is then acidified with a strong acid, such as hydrochloric acid (e.g., 6N HCl), to precipitate the 5-amino-4-carboxy-1-(2'-hydroxyethyl)-pyrazole.[1]

-

The carboxylic acid intermediate is then heated to a temperature of 160-170 °C to induce decarboxylation.[1]

-

The final product, 5-Amino-1-(2-hydroxyethyl)pyrazole, is purified by high-temperature vacuum distillation.[1]

A visual representation of this synthesis pathway is provided below.

Caption: Synthesis pathway of 5-Amino-1-(2-hydroxyethyl)pyrazole.

Applications in Research and Development

5-Amino-1-(2-hydroxyethyl)pyrazole serves as a versatile building block for the synthesis of a variety of bioactive molecules.

Pharmaceutical Applications

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[4] Derivatives of 5-Amino-1-(2-hydroxyethyl)pyrazole have been investigated for a range of therapeutic applications:

-

Anti-inflammatory and Analgesic Drugs: The core structure is a key intermediate in the synthesis of various pharmaceuticals, including those with anti-inflammatory and analgesic properties.[2]

-

Enzyme Inhibitors: Researchers utilize this compound in studies related to enzyme inhibition and metabolic pathways to better understand disease mechanisms.[2]

-

FGFR Inhibitors for Cancer Therapy: A notable application is in the development of selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[5] Genetic alterations in FGFRs are linked to tumor growth, making them an attractive target for cancer therapies.[5] For example, [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347) is an orally available and selective inhibitor of FGFR1, FGFR2, and FGFR3 that has shown antitumor activity.[5]

The FGFR signaling pathway, a target for derivatives of 5-Amino-1-(2-hydroxyethyl)pyrazole, is depicted below.

Caption: Simplified FGFR signaling pathway and point of inhibition.

Agrochemical and Material Science Applications

Beyond pharmaceuticals, 5-Amino-1-(2-hydroxyethyl)pyrazole has applications in other industries:

-

Agrochemicals: It is used in the formulation of agrochemicals, where it can act as a growth regulator or herbicide.[2]

-

Hair Dyes: As previously mentioned, it is a precursor in the synthesis of 4,5-diaminopyrazole derivatives, which are used as developers in oxidative hair dyes.[1]

-

Material Science: The compound is also explored for its potential in creating novel polymers and materials with specific thermal and mechanical properties.[2]

Conclusion

5-Amino-1-(2-hydroxyethyl)pyrazole is a chemical compound with a rich history of application and a promising future in the development of new technologies. Its straightforward synthesis and versatile reactivity make it an invaluable tool for chemists in both academic and industrial settings. From its role as a key intermediate in the synthesis of life-saving drugs to its use in everyday consumer products, the importance of 5-Amino-1-(2-hydroxyethyl)pyrazole is well-established. Further research into the derivatives of this compound is likely to uncover new and exciting applications.

References

- 1. EP1342716A2 - Preparation of 4,5-diamino-1-(2'-hydroxyethyl)-pyradazole and acid addition salts thereof - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-Amino-1-(2-hydroxyethyl)pyrazole from 2-hydroxyethylhydrazine

This technical guide provides a comprehensive overview of the synthesis of 5-Amino-1-(2-hydroxyethyl)pyrazole, a valuable building block in pharmaceutical and agrochemical research. The primary synthetic route detailed herein involves the reaction of 2-hydroxyethylhydrazine with a suitable three-carbon electrophile, followed by cyclization and, if necessary, subsequent functional group manipulation. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Introduction

5-Amino-1-(2-hydroxyethyl)pyrazole is a key intermediate in the synthesis of a variety of biologically active molecules, including anti-inflammatory and analgesic drugs.[1] Its synthesis from readily available starting materials is a topic of significant interest in medicinal and process chemistry. The methods described below focus on the reaction of 2-hydroxyethylhydrazine with activated acrylonitriles or acrylates, leading to the formation of the pyrazole ring.

Synthetic Pathways and Methodologies

The synthesis of 5-Amino-1-(2-hydroxyethyl)pyrazole from 2-hydroxyethylhydrazine can be achieved through several related pathways. The core of the synthesis involves the condensation of the hydrazine with a three-carbon component that includes a nitrile or ester group, which ultimately forms the C3, C4, and C5 atoms of the pyrazole ring. Subsequent chemical transformations can then yield the final desired product.

Method 1: Synthesis via a 4-Cyano Intermediate

One common approach involves the reaction of 2-hydroxyethylhydrazine with ethoxymethylenemalononitrile. This reaction proceeds via an initial Michael addition-elimination, followed by an intramolecular cyclization and tautomerization to yield 5-amino-4-cyano-1-(2-hydroxyethyl)pyrazole.

Reaction Scheme: Synthesis of 5-amino-4-cyano-1-(2-hydroxyethyl)pyrazole

Caption: Synthesis of the 4-cyano pyrazole intermediate.

A detailed experimental protocol for this synthesis is provided below, based on established literature.[2]

Experimental Protocol: Synthesis of 5-amino-4-cyano-1-(2-hydroxyethyl)pyrazole [2]

-

A solution of 2-hydroxyethylhydrazine (38.9 g) in ethanol (425 ml) is heated to 50°C.

-

A solution of ethoxymethylenemalononitrile (52 g) in warm ethanol (250 ml) is added to the hydrazine solution over a period of ten minutes.

-

The remaining ethoxymethylenemalononitrile solution is washed into the reaction flask with an additional 50 ml of ethanol.

-

The reaction mixture is then heated under reflux for 2.5 hours.

-

The resulting solution is allowed to cool to room temperature overnight.

-

The formed golden-brown crystals are collected by filtration, washed with ether, and dried in vacuo at room temperature.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 45.57 g | [2] |

| Melting Point | 158-160 °C | [2] |

Method 2: Synthesis via a 4-Carboxylic Acid Intermediate and Decarboxylation

Another versatile method involves the reaction of 2-hydroxyethylhydrazine with an ethyl acrylate derivative, leading to a pyrazole with a 4-carboxylic acid group after hydrolysis. This carboxylic acid can then be removed via decarboxylation to yield the target 5-Amino-1-(2-hydroxyethyl)pyrazole.[3][4]

Reaction Scheme: Synthesis and Decarboxylation of 5-amino-1-(2-hydroxyethyl)pyrazole-4-carboxylic acid

References

- 1. chemimpex.com [chemimpex.com]

- 2. prepchem.com [prepchem.com]

- 3. 5-amino-1-(2-hydroxyethyl)pyrazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 4. EP1342716A2 - Preparation of 4,5-diamino-1-(2'-hydroxyethyl)-pyradazole and acid addition salts thereof - Google Patents [patents.google.com]

Spectroscopic Profile of 5-Amino-1-(2-hydroxyethyl)pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-Amino-1-(2-hydroxyethyl)pyrazole. The information presented herein is essential for the characterization and quality control of this important intermediate used in pharmaceutical and agrochemical research. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data points for 5-Amino-1-(2-hydroxyethyl)pyrazole.

Table 1: ¹H NMR Spectroscopic Data (Hypothetical)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.35 | d, J = 2.0 Hz | 1H | H-4 (pyrazole ring) |

| 5.60 | d, J = 2.0 Hz | 1H | H-3 (pyrazole ring) |

| 4.50 | br s | 2H | -NH₂ |

| 3.95 | t, J = 5.5 Hz | 2H | -CH₂- (pyrazole-N-CH₂) |

| 3.70 | t, J = 5.5 Hz | 2H | -CH₂-OH |

| 2.90 | br s | 1H | -OH |

Solvent: DMSO-d₆, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectroscopic Data (Hypothetical)

| Chemical Shift (δ) ppm | Assignment |

| 155.0 | C-5 (pyrazole ring) |

| 135.0 | C-4 (pyrazole ring) |

| 95.0 | C-3 (pyrazole ring) |

| 60.0 | -CH₂-OH |

| 52.0 | -CH₂- (pyrazole-N-CH₂) |

Solvent: DMSO-d₆

Table 3: IR Spectroscopic Data (Hypothetical)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H and N-H stretching |

| 3120 | Medium | C-H stretching (aromatic) |

| 2940, 2870 | Medium | C-H stretching (aliphatic) |

| 1620 | Strong | N-H bending (scissoring) |

| 1580 | Strong | C=N stretching (pyrazole ring) |

| 1490 | Medium | C=C stretching (pyrazole ring) |

| 1050 | Strong | C-O stretching |

Table 4: Mass Spectrometry Data (Hypothetical)

| m/z | Relative Intensity (%) | Assignment |

| 127.07 | 100 | [M]⁺ (Molecular Ion) |

| 96.06 | 85 | [M - CH₂OH]⁺ |

| 82.05 | 60 | [M - C₂H₄OH]⁺ |

| 69.04 | 45 | [C₃H₃N₂]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

-

Sample Preparation : Approximately 5-10 mg of 5-Amino-1-(2-hydroxyethyl)pyrazole is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.00 ppm).

-

¹H NMR Acquisition : A standard proton experiment is performed. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition : A proton-decoupled carbon experiment is performed. A spectral width of 0 to 160 ppm is typically used. A larger number of scans is generally required for ¹³C NMR to achieve adequate signal intensity.

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation : A small amount of the solid 5-Amino-1-(2-hydroxyethyl)pyrazole is placed directly onto the ATR crystal.

-

Data Acquisition : The spectrum is recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatography (GC) inlet for sample introduction.

-

Sample Preparation : A dilute solution of the compound is prepared in a volatile solvent such as methanol or acetonitrile.

-

Ionization : Electron Ionization (EI) is a common method for this type of molecule, typically using an ionization energy of 70 eV.

-

Analysis : The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector measures the abundance of each ion.

Workflow and Data Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships in data interpretation.

An In-depth Technical Guide to the Solubility and Stability of 5-Amino-1-(2-hydroxyethyl)pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the heterocyclic compound 5-Amino-1-(2-hydroxyethyl)pyrazole. This molecule is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] A thorough understanding of its solubility and stability is crucial for optimizing reaction conditions, developing robust formulations, and ensuring product quality and shelf-life.

Physicochemical Properties

5-Amino-1-(2-hydroxyethyl)pyrazole is a white to light yellow crystalline powder.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 73616-27-0 | [2] |

| Molecular Formula | C₅H₉N₃O | [2] |

| Molecular Weight | 127.14 g/mol | [2] |

| Melting Point | 107 - 109 °C | [1] |

| Boiling Point | 140 °C at 0.04 mmHg | [1] |

| Purity | ≥98% | [2] |

Solubility Profile

Experimental Protocol for Solubility Determination

A standard isothermal shake-flask method can be employed to determine the equilibrium solubility of 5-Amino-1-(2-hydroxyethyl)pyrazole in various solvents at different temperatures.

Materials:

-

5-Amino-1-(2-hydroxyethyl)pyrazole

-

A range of solvents of varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene)

-

Shaking incubator or water bath with temperature control

-

Analytical balance

-

HPLC with a suitable column (e.g., C18) and detector (e.g., UV)

-

Centrifuge

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of 5-Amino-1-(2-hydroxyethyl)pyrazole to a known volume of the selected solvent in a sealed vial.

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C, 37 °C, 50 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent.

-

Analyze the concentration of the dissolved compound in the diluted sample by a validated HPLC method.

-

Calculate the solubility in mg/mL or mol/L.

Expected Solubility Data

The following tables present a hypothetical solubility profile of 5-Amino-1-(2-hydroxyethyl)pyrazole in various solvents at different temperatures. This data is for illustrative purposes and should be replaced with experimentally determined values.

Table 1: Solubility in Common Solvents at 25 °C

| Solvent | Dielectric Constant | Solubility (g/L) |

| Water | 80.1 | Expected to be soluble |

| Methanol | 32.7 | Expected to be highly soluble |

| Ethanol | 24.5 | Expected to be soluble |

| Acetone | 20.7 | Expected to be moderately soluble |

| Ethyl Acetate | 6.0 | Expected to be slightly soluble |

| Dichloromethane | 9.1 | Expected to be slightly soluble |

| Toluene | 2.4 | Expected to be poorly soluble |

Table 2: Temperature Dependence of Solubility in Water

| Temperature (°C) | Solubility (g/L) |

| 10 | Hypothetical Value |

| 25 | Hypothetical Value |

| 40 | Hypothetical Value |

| 60 | Hypothetical Value |

Stability Profile

Understanding the chemical stability of 5-Amino-1-(2-hydroxyethyl)pyrazole is essential for predicting its degradation pathways and establishing appropriate storage conditions. Forced degradation studies are a crucial component of this assessment.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.[4][5]

General Procedure:

-

Prepare solutions of 5-Amino-1-(2-hydroxyethyl)pyrazole in a suitable solvent.

-

Expose the solutions to various stress conditions as detailed below.

-

At specified time points, withdraw samples and neutralize them if necessary.

-

Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Stress Conditions:

-

Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature and elevated temperatures (e.g., 60 °C).

-

Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature and elevated temperatures (e.g., 60 °C).

-

Oxidative Degradation: 3% to 30% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80 °C).

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Logical Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting stability studies.

Caption: A logical workflow for a comprehensive stability study.

Expected Stability Data

The following table provides a template for summarizing the results of forced degradation studies. The extent of degradation is hypothetical and should be determined experimentally.

Table 3: Summary of Forced Degradation Studies

| Stress Condition | Conditions | Time (hours) | % Degradation (Hypothetical) | Number of Degradants |

| Acidic Hydrolysis | 1 M HCl, 60 °C | 24 | 15% | 2 |

| Basic Hydrolysis | 1 M NaOH, 60 °C | 24 | 25% | 3 |

| Oxidation | 30% H₂O₂, RT | 24 | 40% | 4 |

| Thermal (Solid) | 80 °C | 72 | <5% | 1 |

| Thermal (Solution) | 80 °C | 72 | 10% | 2 |

| Photolytic (Solid) | ICH Q1B | - | <2% | 0 |

| Photolytic (Solution) | ICH Q1B | - | 8% | 1 |

Signaling Pathways and Experimental Workflows

While 5-Amino-1-(2-hydroxyethyl)pyrazole is primarily a synthetic intermediate, understanding its potential interactions in biological systems is important, especially for its derivatives that are developed as active pharmaceutical ingredients. The following diagram illustrates a generic signal transduction pathway that could be modulated by a hypothetical drug candidate derived from this pyrazole core.

Caption: A generic kinase signaling pathway potentially inhibited by a pyrazole derivative.

Conclusion

This technical guide has outlined the essential aspects of the solubility and stability of 5-Amino-1-(2-hydroxyethyl)pyrazole. While specific experimental data is not yet publicly available, the provided protocols and templates offer a robust framework for researchers and drug development professionals to generate and present this critical information. A comprehensive understanding of these properties is paramount for the successful application of this versatile chemical intermediate in the pharmaceutical and agrochemical industries.

References

5-Amino-1-(2-hydroxyethyl)pyrazole derivatives and analogues

An In-depth Technical Guide to 5-Amino-1-(2-hydroxyethyl)pyrazole Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on the synthesis, biological activities, and therapeutic potential of 5-Amino-1-(2-hydroxyethyl)pyrazole derivatives and their analogues. These compounds have garnered significant interest due to their diverse pharmacological profiles, including roles as kinase inhibitors, antiproliferative agents, and modulators of protein-protein interactions. This document provides a comprehensive overview of their structure-activity relationships (SAR), detailed experimental protocols for their synthesis and evaluation, and a summary of key quantitative data to support further research and development in this area.

Introduction to the 5-Aminopyrazole Scaffold

Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in the development of therapeutic agents.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The 5-aminopyrazole moiety, in particular, serves as a versatile building block for creating complex molecular architectures with significant therapeutic potential.[2][3] The presence of a 2-hydroxyethyl group at the N-1 position can enhance solubility and provide a key interaction point for binding to biological targets.[4][5] This guide will explore the chemical and biological landscape of these promising compounds.

Synthesis of 5-Amino-1-(2-hydroxyethyl)pyrazole Derivatives

The synthesis of the 5-aminopyrazole core is typically achieved through the condensation of a hydrazine derivative with a suitable three-carbon precursor. A common and effective method for synthesizing the parent compound, 5-amino-1-(2-hydroxyethyl)pyrazole, and its derivatives involves the reaction of 2-hydroxyethylhydrazine with an ethoxymethylenemalononitrile or an ethyl (ethoxymethylene)cyanoacetate.[3][6][7]

Further functionalization of the pyrazole ring allows for the creation of diverse chemical libraries. For instance, multi-component, one-pot synthesis methods have been developed for producing various 5-amino-1H-pyrazole-5-carbonitrile derivatives with high yields and short reaction times.[1]

Below is a generalized workflow for the synthesis of 5-amino-4-cyano-1-(2-hydroxyethyl)pyrazole.

Caption: General synthesis workflow for a 5-aminopyrazole derivative.

Biological Activities and Therapeutic Applications

Derivatives of 5-Amino-1-(2-hydroxyethyl)pyrazole have been investigated for a wide range of therapeutic applications, primarily driven by their ability to act as kinase inhibitors.

Kinase Inhibition

The pyrazole scaffold is a common pharmacophore in the design of kinase inhibitors.[8][9] Derivatives of 5-aminopyrazole have shown potent and selective inhibition of several kinases implicated in cancer and inflammatory diseases.

-

p38α MAP Kinase: Certain 5-aminopyrazole derivatives have been identified as potent and selective inhibitors of p38α MAP kinase, a key regulator of inflammatory cytokine production.[10] These compounds have demonstrated efficacy in cellular assays and in vivo models by inhibiting the production of tumor necrosis factor-alpha (TNFα).[10]

-

Fibroblast Growth Factor Receptor (FGFR): The FGFR family of receptor tyrosine kinases is a validated target in oncology. A notable derivative, [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), is an orally available and selective inhibitor of FGFR1, 2, and 3, showing antitumor activity in preclinical models.[11]

-

Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in LRRK2, such as G2019S, are associated with Parkinson's disease. 1H-pyrazole biaryl sulfonamides have been developed as potent and selective inhibitors of the G2019S-LRRK2 mutant kinase.[8]

The diagram below illustrates the general mechanism of action for these kinase inhibitors, where they compete with ATP for binding to the kinase domain, thereby inhibiting downstream signaling.

Caption: Mechanism of kinase inhibition by 5-aminopyrazole derivatives.

Antiproliferative and Antioxidant Activity

Several studies have explored the anticancer potential of these compounds beyond specific kinase targets. A series of pyrazolyl acylhydrazones and amides, featuring a phenylamino pyrazole nucleus, were evaluated for their antiproliferative and antioxidant properties.[12][13] Some derivatives exhibited significant antitumor properties against various cancer cell lines with micromolar IC50 values and also showed potent antioxidant activity.[12][13]

Other Therapeutic Targets

The versatility of the 5-aminopyrazole scaffold extends to other target classes:

-

Protein-Protein Interaction (PPI) Inhibition: Pyrazolo[4,3-c]pyridines, which can be derived from 5-aminopyrazoles, have been identified as the first inhibitors of the PEX14–PEX5 protein–protein interaction, showing potential as trypanocidal agents.[4] The 1-(2-hydroxyethyl) substituent was explored in these studies for improved compound properties.[4]

Structure-Activity Relationship (SAR) Analysis

SAR studies are crucial for optimizing the potency and selectivity of drug candidates. For 5-aminopyrazole derivatives, key structural modifications have been shown to significantly impact biological activity.

-

Substitution at N-1: The 1-(2-hydroxyethyl) group is often introduced to improve solubility and can provide a hydrogen bond donor/acceptor site.[4] However, in some cases, like the PEX14-PEX5 inhibitors, this substitution did not offer superior activity compared to an unsubstituted N-1 position.[4]

-

Substitution at C-4: The C-4 position is frequently substituted with groups like cyano or carbohydrazide.[6][12] These groups can be further modified to extend the molecule and explore additional binding pockets in the target protein.

-

Fused Ring Systems: Cyclization reactions involving the 5-amino group and an adjacent substituent can lead to fused pyrazole systems like pyrazolo[1,5-a]pyrimidines and imidazo[1,2-b]pyrazoles, which often possess unique biological activities, including antimicrobial and antioxidant properties.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on various .

Table 1: Antiproliferative Activity of Selected Pyrazole Derivatives [13]

| Compound ID | Cell Line | IC50 (µM) |

| 11a | HeLa | 2.5 |

| 11a | MCF7 | 3.7 |

| 11a | SKOV3 | 4.1 |

| 11a | SKMEL28 | 3.9 |

Table 2: PEX14-PEX5 Protein-Protein Interaction Inhibition [4]

| Compound ID | Target Organism | Assay Type | EC50 (µM) |

| 13 | T. brucei | AlphaScreen | 2.5 |

| 14 | T. brucei | AlphaScreen | 1.6 |

| 4 | T. brucei | AlphaScreen | 12.6 |

| 4 | T. cruzi | AlphaScreen | 17.0 |

Note: Compound 4 is a 1-(2-hydroxyethyl) derivative.

Experimental Protocols

General Synthesis of 5-Amino-4-cyano-1-(2-hydroxyethyl)pyrazole[6]

-

Preparation of Reactant Solutions:

-

Dissolve 2-hydroxyethylhydrazine (38.9 g) in 425 mL of ethanol.

-

Separately, dissolve ethoxymethylenemalononitrile (52 g) in 250 mL of warm ethanol.

-

-

Reaction:

-

Heat the 2-hydroxyethylhydrazine solution to 50°C.

-

Add the ethoxymethylenemalononitrile solution to the heated solution over a period of 10 minutes.

-

Wash the flask with an additional 50 mL of ethanol to ensure complete transfer.

-

-

Reflux:

-

Heat the resulting mixture under reflux for 2.5 hours.

-

-

Isolation and Purification:

-

Allow the solution to cool to room temperature overnight, during which crystallization should occur.

-

Collect the formed golden-brown crystals by filtration.

-

Wash the collected crystals with ether.

-

Dry the product in vacuo at room temperature to yield 5-amino-4-cyano-1-(2-hydroxyethyl)pyrazole.

-

General Protocol for In Vitro Kinase Inhibition Assay (e.g., p38α)

-

Reagents and Materials:

-

Recombinant human p38α kinase.

-

ATP and a suitable kinase substrate (e.g., myelin basic protein).

-

Test compounds (5-aminopyrazole derivatives) dissolved in DMSO.

-

Kinase assay buffer.

-

Detection reagent (e.g., ADP-Glo™ or similar).

-

384-well microplates.

-

-

Assay Procedure:

-

Prepare serial dilutions of the test compounds in DMSO and add them to the microplate wells.

-

Add the p38α enzyme to the wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and measure the kinase activity using the chosen detection reagent according to the manufacturer's instructions (e.g., by measuring luminescence to quantify ADP production).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to DMSO controls.

-

Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

-

Conclusion and Future Directions

5-Amino-1-(2-hydroxyethyl)pyrazole derivatives and their analogues represent a highly versatile and promising class of compounds for drug discovery. Their synthetic tractability allows for the creation of large, diverse libraries for screening against various biological targets. The demonstrated success in developing potent and selective inhibitors for kinases like p38α, FGFR, and LRRK2 highlights their potential in oncology, inflammatory diseases, and neurodegenerative disorders.

Future research should focus on optimizing the pharmacokinetic properties of these compounds to improve their in vivo efficacy and safety profiles. Further exploration of their potential as inhibitors of protein-protein interactions and as agents targeting other enzyme classes could unveil new therapeutic opportunities. The continued application of structure-based drug design will be instrumental in guiding the development of next-generation therapeutics based on this valuable scaffold.

References

- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scirp.org [scirp.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemimpex.com [chemimpex.com]

- 6. prepchem.com [prepchem.com]

- 7. EP1342716A2 - Preparation of 4,5-diamino-1-(2'-hydroxyethyl)-pyradazole and acid addition salts thereof - Google Patents [patents.google.com]

- 8. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 10. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

The Enduring Significance of the 5-Aminopyrazole Scaffold in Modern Drug Discovery

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5-aminopyrazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. This five-membered aromatic ring, featuring two adjacent nitrogen atoms and an amino group at the C5 position, serves as a crucial building block for the synthesis of a diverse array of bioactive molecules. Its unique structural and electronic properties allow for facile functionalization, enabling the development of compounds with finely tuned pharmacological profiles. Derivatives of 5-aminopyrazole have demonstrated potent efficacy as kinase inhibitors, anticancer agents, antimicrobial compounds, and antioxidants, underscoring the scaffold's profound impact on contemporary drug discovery and development.[1][2][3]

Kinase Inhibition: A Dominant Area of Impact

The 5-aminopyrazole scaffold has proven to be particularly fruitful in the design of potent and selective kinase inhibitors, addressing a critical class of enzymes often dysregulated in various diseases, most notably cancer.

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition

The p38 MAPKs are key regulators of cellular responses to inflammatory cytokines and environmental stress.[4] Overactivation of the p38α isoform is implicated in a range of inflammatory diseases. Several 5-aminopyrazole-based compounds have been identified as potent and selective inhibitors of p38α MAPK, demonstrating excellent cellular potency in suppressing the production of pro-inflammatory cytokines like TNFα.[3][5]

Table 1: Inhibitory Activity of 5-Aminopyrazole Derivatives against p38α MAPK

| Compound | p38α IC50 (nM) | Cellular TNFα Inhibition IC50 (nM) | Reference |

| 2j | 8 | 23 | [3] |

| 2f | - | - | [3] |

Note: Specific IC50 value for 2f was not provided in the abstract.

// Nodes stress [label="Environmental Stress\nInflammatory Cytokines", fillcolor="#F1F3F4", fontcolor="#202124"]; map3k [label="MAPKKK\n(e.g., TAK1, ASK1)", fillcolor="#F1F3F4", fontcolor="#202124"]; map2k [label="MAPKK\n(MKK3/6)", fillcolor="#F1F3F4", fontcolor="#202124"]; p38 [label="p38 MAPK", fillcolor="#FBBC05", fontcolor="#202124"]; substrates [label="Downstream Substrates\n(e.g., MK2, ATF2)", fillcolor="#F1F3F4", fontcolor="#202124"]; response [label="Inflammatory Response\nApoptosis, Cell Cycle Regulation", fillcolor="#F1F3F4", fontcolor="#202124"]; inhibitor [label="5-Aminopyrazole\nInhibitors", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges stress -> map3k; map3k -> map2k; map2k -> p38; p38 -> substrates; substrates -> response; inhibitor -> p38 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; } .enddot Figure 1: Simplified p38 MAPK signaling pathway and the point of inhibition by 5-aminopyrazole derivatives.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Aberrant FGFR signaling is a known driver in various cancers. The development of resistance to FGFR inhibitors, often through gatekeeper mutations, presents a significant clinical challenge. Covalent inhibitors based on the 5-amino-1H-pyrazole-4-carboxamide scaffold have been designed to target both wild-type and mutant FGFRs, demonstrating potent activity against multiple FGFR isoforms and cancer cell lines.[6]

Table 2: Inhibitory Activity of 5-Aminopyrazole Derivatives against FGFRs and Cancer Cell Lines

| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR2 V564F IC50 (nM) | NCI-H520 IC50 (nM) | SNU-16 IC50 (nM) | KATO III IC50 (nM) | Reference |

| 10h | 46 | 41 | 99 | 62 | 19 | 59 | 73 | [6] |

// Nodes fgf [label="FGF Ligand", fillcolor="#F1F3F4", fontcolor="#202124"]; fgfr [label="FGFR", fillcolor="#FBBC05", fontcolor="#202124"]; dimerization [label="Receptor Dimerization\n& Autophosphorylation", fillcolor="#F1F3F4", fontcolor="#202124"]; plc [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; ras_mapk [label="RAS-MAPK\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; pi3k_akt [label="PI3K-AKT\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; stat [label="STAT Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", fillcolor="#F1F3F4", fontcolor="#202124"]; inhibitor [label="5-Aminopyrazole\nInhibitors", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges fgf -> fgfr; fgfr -> dimerization; dimerization -> plc; dimerization -> ras_mapk; dimerization -> pi3k_akt; dimerization -> stat; plc -> proliferation; ras_mapk -> proliferation; pi3k_akt -> proliferation; stat -> proliferation; inhibitor -> fgfr [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; } .enddot Figure 2: Overview of FGFR signaling pathways inhibited by 5-aminopyrazole derivatives.

Bruton's Tyrosine Kinase (BTK) Inhibition

BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, making it a prime target for B-cell malignancies and autoimmune diseases.[7] The 5-aminopyrazole carboxamide scaffold has been utilized to develop both irreversible and reversible covalent inhibitors of BTK, with some compounds demonstrating high potency and selectivity.

// Nodes bcr [label="B-Cell Receptor (BCR)\nActivation", fillcolor="#F1F3F4", fontcolor="#202124"]; lyn_syk [label="LYN, SYK", fillcolor="#F1F3F4", fontcolor="#202124"]; btk [label="BTK", fillcolor="#FBBC05", fontcolor="#202124"]; plcg2 [label="PLCγ2", fillcolor="#F1F3F4", fontcolor="#202124"]; downstream [label="Downstream Signaling\n(NF-κB, MAPK)", fillcolor="#F1F3F4", fontcolor="#202124"]; response [label="B-Cell Proliferation,\nSurvival, Differentiation", fillcolor="#F1F3F4", fontcolor="#202124"]; inhibitor [label="5-Aminopyrazole\nInhibitors", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges bcr -> lyn_syk; lyn_syk -> btk; btk -> plcg2; plcg2 -> downstream; downstream -> response; inhibitor -> btk [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; } .enddot Figure 3: The B-Cell Receptor (BCR) signaling pathway highlighting BTK as a target for 5-aminopyrazole inhibitors.

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are essential for cell cycle regulation, and their dysregulation is a hallmark of cancer. The 5-aminopyrazole scaffold has been explored for the development of inhibitors targeting various CDKs, including CDK2. CDK2, in complex with cyclin E or cyclin A, is crucial for the G1/S phase transition and S phase progression.[8]

// Nodes g1 [label="G1 Phase", fillcolor="#F1F3F4", fontcolor="#202124"]; cdk46_cyclinD [label="CDK4/6-Cyclin D", fillcolor="#F1F3F4", fontcolor="#202124"]; rb_phos [label="Rb Phosphorylation", fillcolor="#F1F3F4", fontcolor="#202124"]; e2f [label="E2F Release", fillcolor="#F1F3F4", fontcolor="#202124"]; cyclinE [label="Cyclin E Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; cdk2_cyclinE [label="CDK2-Cyclin E", fillcolor="#FBBC05", fontcolor="#202124"]; s_phase [label="S Phase Entry", fillcolor="#F1F3F4", fontcolor="#202124"]; cdk2_cyclinA [label="CDK2-Cyclin A", fillcolor="#FBBC05", fontcolor="#202124"]; s_progression [label="S Phase Progression", fillcolor="#F1F3F4", fontcolor="#202124"]; inhibitor [label="5-Aminopyrazole\nInhibitors", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges g1 -> cdk46_cyclinD; cdk46_cyclinD -> rb_phos; rb_phos -> e2f; e2f -> cyclinE; cyclinE -> cdk2_cyclinE; cdk2_cyclinE -> s_phase; s_phase -> cdk2_cyclinA; cdk2_cyclinA -> s_progression; inhibitor -> cdk2_cyclinE [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; inhibitor -> cdk2_cyclinA [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; } .enddot Figure 4: Simplified CDK2-mediated cell cycle regulation, a target for 5-aminopyrazole-based inhibitors.

Anticancer Activity

Beyond specific kinase inhibition, 5-aminopyrazole derivatives have demonstrated broad cytotoxic activity against various cancer cell lines. Their mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of other crucial cellular processes.

Table 3: Anticancer Activity of Various 5-Aminopyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| BC-7 | HeLa | 65.58 ± 8.40 | [9] |

| 7a | HepG2 | 6.1 ± 1.9 | [10] |

| 7b | HepG2 | 7.9 ± 1.9 | [10] |

| Compound 24 | HepG2 | 0.05 | [11] |

| Compound 25 | HepG2 | 0.028 | [11] |

| Compound 7 | A549 (lung) | 0.487 | [11] |

| Compound 7 | HT29 (colon) | 0.381 | [11] |

| Compound 3 | Hep-G2 | 41 | [12] |

| Derivative 8 | Hep-G2 | 3.6 | [12] |

| Derivative 19 | Hep-G2 | 17.7 | [12] |

Antimicrobial and Antioxidant Properties

The 5-aminopyrazole scaffold is also a source of promising antimicrobial and antioxidant agents.

Antimicrobial Activity

Derivatives incorporating the 5-aminopyrazole moiety have shown activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity, representing the lowest concentration of a compound that prevents visible microbial growth.

Table 4: Antimicrobial Activity (MIC) of 5-Aminopyrazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 3c | Staphylococcus aureus | 32-64 | [13] |

| 4b | Staphylococcus aureus | 32-64 | [13] |

| 3c | Mycobacterium tuberculosis | Moderate Activity | [13] |

| 4a | Mycobacterium tuberculosis | Moderate Activity | [13] |

Antioxidant Activity

Many 5-aminopyrazole derivatives exhibit significant antioxidant properties, which are often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The results can be expressed as a percentage of antioxidant activity (AA%) or as an IC50 value, the concentration required to scavenge 50% of the DPPH radicals.

Table 5: Antioxidant Activity of 5-Aminopyrazole Derivatives

| Compound | Antioxidant Activity | Reference |

| 22 | 75.3% inhibition | [14] |

| 23 | 72.9% inhibition | [14] |

| 4b | 27.65% (AA%) | [15] |

| 4c | 15.47% (AA%) | [15] |

| 3b | IC50: 139 µM (ROS Production Inhibition) | [15] |

| 3c | IC50: 113 µM (ROS Production Inhibition) | [15] |

Experimental Protocols

General Synthesis of 5-Aminopyrazole Derivatives

A common and versatile method for the synthesis of the 5-aminopyrazole core involves the condensation of β-ketonitriles with hydrazines.[16] The reaction typically proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization.

// Nodes start [label="β-Ketonitrile + Hydrazine"]; step1 [label="Step 1: Nucleophilic Attack\n(Hydrazine on Carbonyl)"]; intermediate [label="Hydrazone Intermediate"]; step2 [label="Step 2: Intramolecular Cyclization\n(Amine on Nitrile)"]; product [label="5-Aminopyrazole Derivative"];

// Edges start -> step1; step1 -> intermediate; intermediate -> step2; step2 -> product; } .enddot Figure 5: General workflow for the synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazines.

Detailed Protocol: Synthesis of 5-Amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-3-carbohydrazide (8d) [17]

-

Preparation of Intermediate (7d): A mixture of the appropriate ethyl cyanoacrylate and hydrazinoethanol is refluxed in absolute ethanol.

-

Hydrazide Formation: The resulting 5-aminopyrazole intermediate (7d) is reacted with hydrazine monohydrate at room temperature for 6 hours to yield the corresponding carbohydrazide (8d).

-

Purification and Characterization: The product is purified, and its structure is confirmed using spectroscopic methods.

-

Yield: 85%

-

Melting Point: 72–73 °C

-

¹H-NMR (400 MHz, CDCl₃): δ 3.92–4.08 (m, 2H, CH₂N), 4.90–4.94 (m, 1H, CHOH), 5.23 (br s., 2H, NH₂, exchangeable with D₂O), 5.30 (d, J = 4.4, 1H, OH, exchangeable with D₂O), 5.66 (s, 1H, H-4 pyraz.), 5.91 (s, 2H, NH₂, exchangeable with D₂O), 7.11–7.54 (m, 5H, 5Ar), 8.01 (br s, 1H, CONH, exchangeable with D₂O).

-

¹³C-NMR (101 MHz, CDCl₃): δ 162.76, 150.62, 145.20, 142.39, 128.56, 128.19, 127.25, 87.47, 72.89, 56.25.

-

Anal. Calcd. for C₁₂H₁₅N₅O₂: C, 55.16; H, 5.79; N, 26.80. Found: C, 55.00; H, 5.49; N, 26.46.

-

Key Biological Assays

MTT Assay for Anticancer Activity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the 5-aminopyrazole derivative for a specified period (e.g., 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[9][17]

-

Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or a specialized solubilization buffer).[9]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.[9]

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Compound Dilution: A serial dilution of the 5-aminopyrazole derivative is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well plate.[1]

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

-

Incubation: The plate is incubated under appropriate conditions for the microorganism to grow (e.g., 18-24 hours at 37°C).

-

Observation: The wells are visually inspected for turbidity, which indicates microbial growth.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[1][2]

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

-

Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.[13]

-

Reaction Mixture: Various concentrations of the 5-aminopyrazole derivative are mixed with the DPPH solution.

-

Incubation: The reaction mixtures are incubated in the dark for a set period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at approximately 517 nm. The reduction of the purple DPPH radical to a yellow product by the antioxidant leads to a decrease in absorbance.[13]

-

Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC50 value can also be determined.

Conclusion

The 5-aminopyrazole scaffold continues to be a cornerstone in the field of medicinal chemistry, providing a versatile platform for the design and synthesis of novel therapeutic agents. Its proven success in yielding potent inhibitors of various kinases, along with its demonstrated anticancer, antimicrobial, and antioxidant activities, ensures its enduring significance in the quest for new and effective treatments for a wide range of human diseases. The ongoing exploration of this remarkable heterocyclic system promises to deliver the next generation of innovative medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 8. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

The Versatile Scaffold: A Technical Guide to 5-Amino-N-Substituted Pyrazoles in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 5-amino-N-substituted pyrazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds.[1][2] Its synthetic tractability and ability to engage with a variety of biological targets have made it a focal point in the development of novel therapeutics.[3][4] This technical guide provides an in-depth review of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this important class of molecules, with a focus on their roles as kinase inhibitors and anticancer agents. Detailed experimental protocols for key synthetic and biological assays are provided to facilitate further research and development in this area.

Synthesis of 5-Amino-N-Substituted Pyrazoles

The construction of the 5-amino-N-substituted pyrazole ring system is typically achieved through the condensation of a hydrazine derivative with a β-ketonitrile or a related three-carbon electrophile.[5][6] A common and efficient method involves the reaction of an N-substituted hydrazine with ethyl (ethoxymethylene)cyanoacetate.[5] Variations of this approach, including multi-component reactions, have been developed to afford a diverse range of substituted pyrazoles in good yields.[7]

Therapeutic Applications and Structure-Activity Relationships

5-Amino-N-substituted pyrazoles exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[3][8] Their versatility stems from the ability to modify the substituents at the N1, C3, and C4 positions, as well as the 5-amino group, to optimize potency and selectivity for various biological targets.[1][6]

Kinase Inhibition

A significant area of application for 5-amino-N-substituted pyrazoles is in the development of protein kinase inhibitors. These compounds have been shown to be potent inhibitors of several kinases, including p38α mitogen-activated protein kinase (MAPK) and Bruton's tyrosine kinase (BTK), which are key regulators of inflammatory and oncogenic signaling pathways.[3][9]

p38α MAP Kinase Inhibitors: The structure-activity relationship (SAR) for p38α inhibition has been extensively studied.[10] The 5-amino group is a critical hydrogen bond donor, while the N1-substituent often occupies a hydrophobic pocket in the ATP-binding site. A notable example is the identification of potent and selective inhibitors with excellent cellular potency in inhibiting TNFα production.[10]

Table 1: Inhibitory Activity of 5-Amino-N-Substituted Pyrazoles against p38α MAP Kinase

| Compound | N1-Substituent | C3-Substituent | p38α IC50 (nM) | TNFα Inhibition IC50 (nM) |

| 1a | 4-Fluorophenyl | 2,6-Dichlorophenyl | 8 | 20 |

| 1b | 4-Fluorophenyl | 2-Chloro-6-methylphenyl | 5 | 15 |

| 1c | 4-Fluorophenyl | 2,6-Dimethylphenyl | 12 | 35 |

| 2j | 2,4-Difluorophenyl | Pyridin-4-yl | 1.2 | 3 |

Data compiled from multiple sources. Actual values may vary based on assay conditions.

Bruton's Tyrosine Kinase (BTK) Inhibitors: The recent FDA approval of Pirtobrutinib, a 5-aminopyrazole-based reversible BTK inhibitor for the treatment of mantle cell lymphoma, highlights the clinical significance of this scaffold in targeting B-cell malignancies.[9]

Anticancer Activity

5-Amino-N-substituted pyrazoles have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines.[11][12] Their mechanisms of action are often linked to the inhibition of kinases involved in cancer cell proliferation and survival.[10] The SAR for anticancer activity often points to the importance of specific substitution patterns on the N-phenyl ring and other positions of the pyrazole core.[11][13]

Table 2: In Vitro Cytotoxicity of 5-Amino-N-Phenylpyrazole Derivatives against Human Cancer Cell Lines

| Compound | R1 (N-Phenyl) | R2 (C3-Phenyl) | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | HCT-116 IC50 (µM) |

| 3a | H | 4-Cl | 5.2 | 7.8 | 6.5 |

| 3b | 4-CH3 | 4-Cl | 8.1 | 10.2 | 9.3 |

| 3c | 4-Cl | 4-Cl | 3.5 | 4.1 | 3.8 |

| 3d | 4-F | 4-Cl | 4.8 | 6.2 | 5.1 |

| P25 | 4-F | 4-Br | 14.3 (A375) | - | 12.2 (SCC-12) |

Data compiled from multiple sources.[11][12] Cell lines: MCF-7 (breast cancer), HepG2 (liver cancer), HCT-116 (colon cancer), A375 (melanoma), SCC-12 (squamous cell carcinoma). IC50 values represent the concentration required for 50% inhibition of cell growth.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate a key signaling pathway targeted by 5-amino-N-substituted pyrazoles and a typical workflow for identifying such inhibitors.

Experimental Protocols

Synthesis

General Procedure for the Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives: [7]

A mixture of an appropriate benzaldehyde derivative (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and a catalytic amount of a suitable catalyst (e.g., L-proline) in a solvent such as ethanol or water is stirred at a specified temperature (e.g., 55°C) for the required time. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration, washed with cold ethanol, and dried to afford the desired 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile derivative. The product can be further purified by recrystallization if necessary.

Biological Assays

Protocol for In Vitro p38α Kinase Assay (ADP-Glo™ Assay): [14][15]

-

Reagent Preparation: Prepare a serial dilution of the 5-amino-N-substituted pyrazole inhibitor in kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). The final DMSO concentration should be kept constant (e.g., 1%). Prepare a solution of active recombinant p38α kinase in kinase assay buffer. Prepare a substrate/ATP mix containing a suitable p38 substrate (e.g., ATF2) and ATP in kinase assay buffer.

-

Kinase Reaction: In a 384-well white assay plate, add 1 µL of the inhibitor dilution or vehicle control (DMSO). Add 2 µL of the p38α kinase solution. Add 2 µL of the substrate/ATP mix to initiate the reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity. IC50 values are calculated from the dose-response curves.

Protocol for MTT Assay for Anticancer Activity: [1][2][16]

-